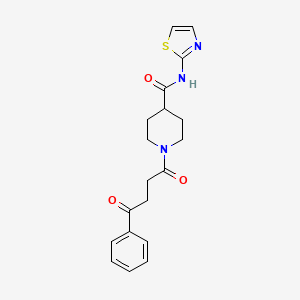

![molecular formula C14H20ClN3O B2904035 Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1185403-96-6](/img/structure/B2904035.png)

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

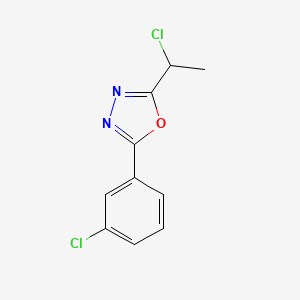

“Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” is a chemical compound that includes an oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles, including the one in the compound you mentioned, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can then be characterized by techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis, can be used for structure elucidation .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación

PPAH is widely used in a variety of scientific research applications. In inorganic chemistry, PPAH is used as a ligand for the synthesis of coordination complexes. In organic synthesis, PPAH is used as a catalyst for the synthesis of organic compounds. In biochemistry, PPAH is used as a reagent in the synthesis of proteins, carbohydrates, and other biomolecules.

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity . They are known to induce apoptosis in cancer cells, with caspase 3 being a significant therapeutic target .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that is regulated by caspases, a family of cysteine proteases . The activation of caspase 3, an effector caspase, leads to the irreversible execution of cell death .

Biochemical Pathways

It’s known that the activation of caspase 3, a key player in apoptosis, can lead to the cleavage of specific cellular proteins, resulting in cell death .

Result of Action

1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells , which could potentially lead to the reduction of tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using PPAH in lab experiments is its low cost and ease of synthesis. It is relatively inexpensive to synthesize and can be synthesized in a short amount of time. The main limitation is its low solubility in water. PPAH is only slightly soluble in water, which limits its use in aqueous solutions.

Direcciones Futuras

PPAH has a wide variety of potential applications in scientific research. Some potential future directions include the use of PPAH as a ligand in metal-catalyzed organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a reagent in the synthesis of carbohydrates. Additionally, PPAH could be used in the synthesis of fluorescent probes for the detection of biomolecules, such as DNA and proteins. Finally, PPAH could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Métodos De Síntesis

PPAH is synthesized by a two-step process using the reaction of pentan-2-one and phenyl hydrazine. First, pentan-2-one is reacted with phenyl hydrazine to form a hydrazone intermediate. This intermediate is then reacted with hydrochloric acid to produce PPAH. The overall reaction is shown below:

Pentan-2-one + Phenyl hydrazine → Hydrazone intermediate

Hydrazone intermediate + HCl → PPAH

Propiedades

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKLDOSQAQNLMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)

![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)